
(R)-N-Nitroso Anatabine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Nitroso Anatabine is a derivative of anatabine, an alkaloid found in plants of the Solanaceae family, including tobacco and eggplant. Anatabine has been studied for its potential therapeutic effects, particularly in the context of inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Nitroso Anatabine involves the nitrosation of anatabine. A general procedure for the enantioselective synthesis of anatabine includes the formation of a chiral ketimine, followed by enantioselective C-alkylation, N-deprotection, and base-catalyzed intramolecular ring closure .
Industrial Production Methods
the synthesis of anatabine and its derivatives typically involves standard organic synthesis techniques, including the use of chiral catalysts and controlled reaction conditions to ensure high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
®-N-Nitroso Anatabine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom of the nitroso group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ®-N-Nitroso Anatabine can lead to the formation of nitroso oxides, while reduction can yield the corresponding amine .
Scientific Research Applications
Chemistry: It is used as a model compound to study nitrosation reactions and the behavior of nitroso compounds.
Mechanism of Action
The mechanism of action of ®-N-Nitroso Anatabine involves the modulation of inflammatory pathways. It has been shown to inhibit the activity of transcription factors such as NF-κB and STAT3, which play key roles in the inflammatory response . Additionally, anatabine activates the NRF2 pathway, leading to the expression of antioxidant genes and the reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Nicotine: Like anatabine, nicotine is an alkaloid found in tobacco. Both compounds interact with nicotinic acetylcholine receptors, but nicotine is more potent.
Nornicotine: Another tobacco alkaloid, nornicotine, shares structural similarities with anatabine but has different pharmacological properties.
Anabasine: This alkaloid is also found in tobacco and has similar biological activities to anatabine.
Uniqueness
®-N-Nitroso Anatabine is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group allows for specific interactions with biological targets, making ®-N-Nitroso Anatabine a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-[(2R)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m1/s1 |
InChI Key |
ZJOFAFWTOKDIFH-SNVBAGLBSA-N |
Isomeric SMILES |
C1C=CCN([C@H]1C2=CN=CC=C2)N=O |
Canonical SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




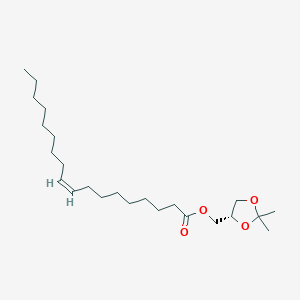



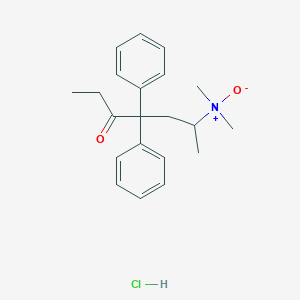
![(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)
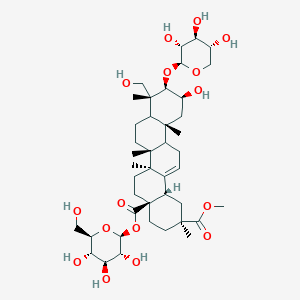
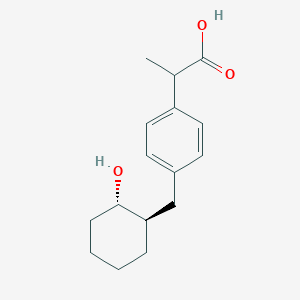

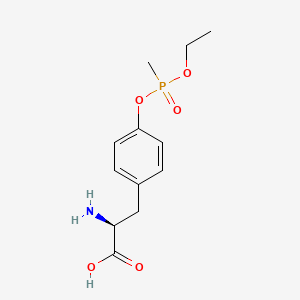
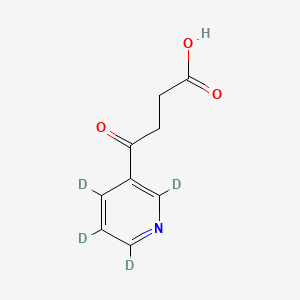
![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)
